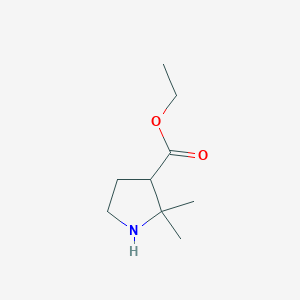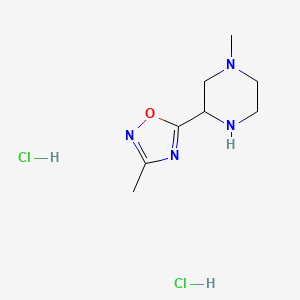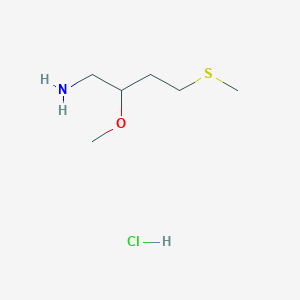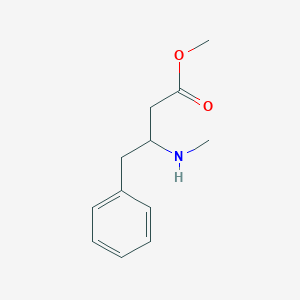
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Ethyl 2,2-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2,2-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release the active pyrrolidine moiety, which then exerts its effects on cellular pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-methylpyridine-3-carboxylate: Another ester derivative with a pyridine ring instead of pyrrolidine.
Methyl 2,2-dimethylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
属性
CAS 编号 |
1705585-24-5 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-6-10-9(7,2)3/h7,10H,4-6H2,1-3H3 |
InChI 键 |
CZWLFYKTHSWRIX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCNC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13512831.png)
![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)

![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)



![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)




![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
